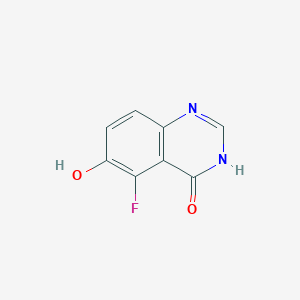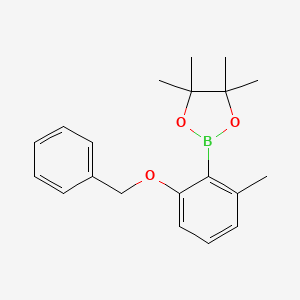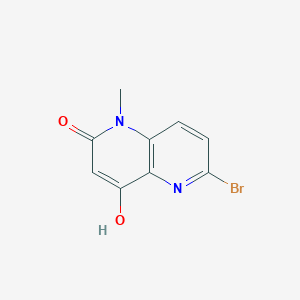
6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom at the 6th position.
Hydroxylation: Introduction of the hydroxyl group at the 4th position.
Methylation: Addition of a methyl group at the 1st position.
Cyclization: Formation of the naphthyridine ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, leading to a variety of functionalized naphthyridine derivatives.
科学研究应用
6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one and its derivatives may have applications in:
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: Potential use as probes or inhibitors in biological studies.
Medicine: Possible therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: Use in the development of new materials or as catalysts in chemical reactions.
作用机制
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Interaction with enzymes, receptors, or nucleic acids.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or disruption of cellular processes.
相似化合物的比较
Similar Compounds
4-Hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one: Lacks the bromine atom.
6-Bromo-1-methyl-1,5-naphthyridin-2(1H)-one: Lacks the hydroxyl group.
6-Bromo-4-hydroxy-1,5-naphthyridin-2(1H)-one: Lacks the methyl group.
Uniqueness
6-Bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2(1H)-one’s unique combination of functional groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
属性
分子式 |
C9H7BrN2O2 |
|---|---|
分子量 |
255.07 g/mol |
IUPAC 名称 |
6-bromo-4-hydroxy-1-methyl-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-5-2-3-7(10)11-9(5)6(13)4-8(12)14/h2-4,13H,1H3 |
InChI 键 |
GPMDOWAGWZUVNQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=CC1=O)O)N=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 5-bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13936466.png)
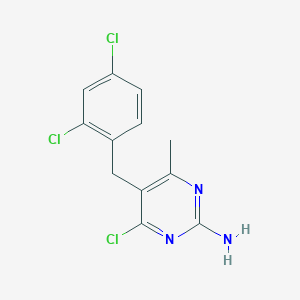
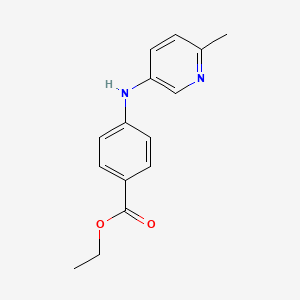
![1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinoline-4-thione](/img/structure/B13936486.png)
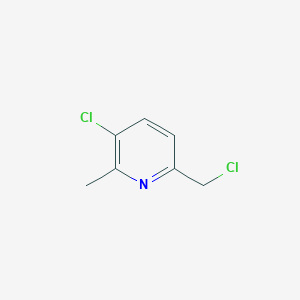
![Furo[3,2-c]pyridin-3(2H)-one hydrobromide](/img/structure/B13936498.png)
![ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B13936505.png)
![1-[3-Bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13936509.png)
![2-phenyl-2H-benzo[4,5]imidazo[1,2-d][1,2,4]thiadiazol-3-one](/img/structure/B13936521.png)
![8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13936522.png)

